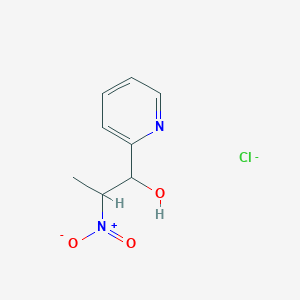
2-Nitro-1-pyridin-2-yl-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1-pyridin-2-yl-propan-1-ol is an organic compound characterized by the presence of a nitro group, a pyridine ring, and a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-pyridin-2-yl-propan-1-ol typically involves the nitration of 1-pyridin-2-yl-propan-1-ol. This process can be achieved by reacting 1-pyridin-2-yl-propan-1-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-nitro-1-pyridin-2-yl-propan-1-one.
Reduction: Formation of 2-amino-1-pyridin-2-yl-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-1-pyridin-2-yl-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-1-pyridin-2-yl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
2-Nitro-1-pyridin-2-yl-propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
1-Pyridin-2-yl-propan-2-one: Lacks the nitro group but has a similar pyridine ring and propanol chain.
2-Amino-1-pyridin-2-yl-propan-1-ol: The nitro group is replaced by an amino group.
Uniqueness: 2-Nitro-1-pyridin-2-yl-propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
18528-25-1 |
|---|---|
Molecular Formula |
C8H10ClN2O3- |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
2-nitro-1-pyridin-2-ylpropan-1-ol;chloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-6(10(12)13)8(11)7-4-2-3-5-9-7;/h2-6,8,11H,1H3;1H/p-1 |
InChI Key |
CCVDFGARIAHGOA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C1=CC=CC=N1)O)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















